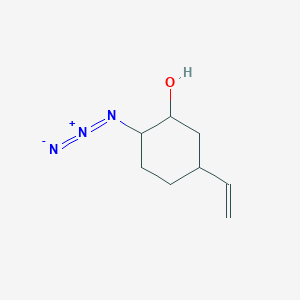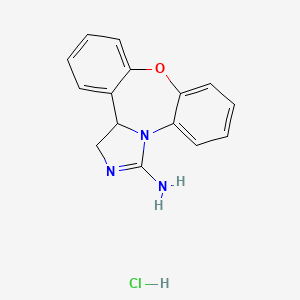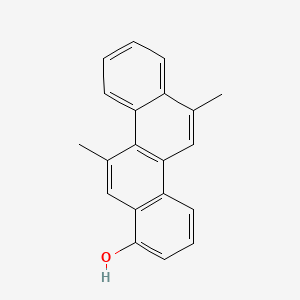
(Z)-2,4-Hexadiene, 2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,4-Hexadiene, 2,4-dimethyl- is an organic compound characterized by the presence of two double bonds and two methyl groups attached to the hexadiene chain. This compound falls under the category of alkenes, which are hydrocarbons containing carbon-carbon double bonds. The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents are on the same side of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.
化学反応の分析
Types of Reactions
(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd catalyst
Substitution: Br2 for bromination
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
科学的研究の応用
(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: It may be utilized in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.
類似化合物との比較
Similar Compounds
(E)-2,4-Hexadiene, 2,4-dimethyl-: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
2,4-Hexadiene: Lacks the methyl groups present in (Z)-2,4-Hexadiene, 2,4-dimethyl-.
2,4-Dimethyl-1,3-butadiene: Contains a different arrangement of double bonds and methyl groups.
Uniqueness
(Z)-2,4-Hexadiene, 2,4-dimethyl- is unique due to its specific geometric configuration and the presence of two methyl groups, which influence its reactivity and properties. This compound’s distinct structure makes it valuable for studying stereochemistry and reaction mechanisms in organic chemistry.
特性
| 82937-00-6 | |
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
(4Z)-2,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5- |
InChIキー |
KETIPZIBBSVDPW-YVMONPNESA-N |
異性体SMILES |
C/C=C(/C)\C=C(C)C |
正規SMILES |
CC=C(C)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

